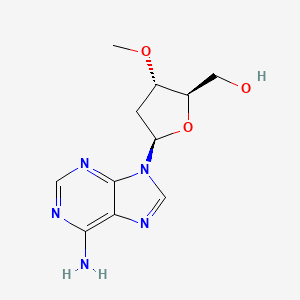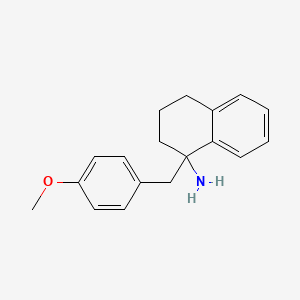![molecular formula C16H15N3O B11853622 5-Phenyl-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolin-5-ol CAS No. 68210-55-9](/img/structure/B11853622.png)
5-Phenyl-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenyl-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolin-5-ol: is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and materials science. This compound is characterized by a fused ring system that includes an imidazole and quinazoline moiety, which contributes to its diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolin-5-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-chloro-4,5-dihydroimidazole with 2-aminoacetophenone in the presence of a suitable solvent like dichloromethane at ambient temperature . This reaction proceeds through a series of steps including cyclization and nucleophilic substitution to yield the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and catalyst concentration to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 5-Phenyl-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolin-5-ol undergoes various chemical reactions including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the fused ring system.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction could produce various reduced forms of the imidazoquinazoline structure.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-Phenyl-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolin-5-ol is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivities and the development of novel synthetic methodologies .
Biology: This compound has shown potential in biological applications, particularly as a scaffold for the development of bioactive molecules. It has been investigated for its potential as an anticancer agent due to its ability to interact with biological targets and inhibit cell proliferation .
Medicine: In medicinal chemistry, derivatives of this compound are studied for their pharmacological properties. These derivatives have shown promise as antihypertensive agents by interacting with α-adrenergic and imidazoline receptors .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its versatile chemical reactivity.
Mecanismo De Acción
The mechanism of action of 5-Phenyl-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolin-5-ol involves its interaction with specific molecular targets in biological systems. For instance, its antihypertensive activity is mediated through its binding to α-adrenergic and imidazoline receptors, leading to vasodilation and reduced blood pressure . The compound’s anticancer activity is attributed to its ability to inhibit key enzymes and signaling pathways involved in cell proliferation and survival .
Comparación Con Compuestos Similares
- 5-Methylidene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline
- 2,3,5,6-tetrahydroimidazo[2,1-b][1,3,5]benzotriazepine
- 6-Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole
Comparison: Compared to these similar compounds, 5-Phenyl-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolin-5-ol stands out due to its unique structural features that confer distinct chemical reactivity and biological activity. For example, the presence of the phenyl group at the 5-position enhances its ability to interact with biological targets, making it a more potent bioactive molecule .
Propiedades
Número CAS |
68210-55-9 |
|---|---|
Fórmula molecular |
C16H15N3O |
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
5-phenyl-3,10-dihydro-2H-imidazo[2,1-b]quinazolin-5-ol |
InChI |
InChI=1S/C16H15N3O/c20-16(12-6-2-1-3-7-12)13-8-4-5-9-14(13)18-15-17-10-11-19(15)16/h1-9,20H,10-11H2,(H,17,18) |
Clave InChI |
FBGWKMHLBSARIC-UHFFFAOYSA-N |
SMILES canónico |
C1CN2C(=N1)NC3=CC=CC=C3C2(C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 3-phenylimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B11853554.png)











